N-(2-Carboxyethyl)-N-nitrosourea
Description
N-(2-Carboxyethyl)-N-nitrosourea is a nitrosourea derivative characterized by a carboxyethyl functional group attached to the nitrosourea backbone. Nitrosoureas are alkylating agents known for their antitumor activity, primarily through DNA cross-linking and alkylation. This article infers its properties and mechanisms based on comparisons with well-documented analogs.
Properties
CAS No. |
108278-71-3 |
|---|---|
Molecular Formula |
C4H7N3O4 |
Molecular Weight |
161.12 g/mol |
IUPAC Name |
3-[carbamoyl(nitroso)amino]propanoic acid |
InChI |
InChI=1S/C4H7N3O4/c5-4(10)7(6-11)2-1-3(8)9/h1-2H2,(H2,5,10)(H,8,9) |
InChI Key |
FADNSVDEAHIDRF-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(C(=O)N)N=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Carboxyethyl)-N-nitrosourea typically involves the reaction of 2-carboxyethylamine with nitrosyl chloride under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the nitrosourea group. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(2-Carboxyethyl)-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea group into amines.
Substitution: The carboxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-Carboxyethyl)-N-nitrosourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce DNA damage.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Carboxyethyl)-N-nitrosourea involves the formation of reactive intermediates that can interact with biological molecules. The nitrosourea group is known to alkylate DNA, leading to the formation of cross-links and strand breaks. This results in the inhibition of DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Structural and Functional Group Variations
Nitrosoureas differ in substituents, which critically influence their reactivity, stability, and biological activity:
Decomposition Kinetics and Stability
Decomposition rates (Table 1) determine drug activation and half-life. Acidic conditions slow decomposition, affecting therapeutic efficacy:
Table 1: Aqueous Decomposition Rates (pH 7.4)
| Compound | Decomposition Rate (min⁻¹) | pH 6.0 Rate (min⁻¹) |
|---|---|---|
| N-(2-Chloroethyl)-N-nitrosourea (1a) | 2.81 × 10⁻² | 1.72 × 10⁻² |
| Nimustine (single moiety) | 8.80 × 10⁻³ | 9.73 × 10⁻⁴ |
| Hypothetical Carboxyethyl analog* | Inferred slower | Inferred slower |
Note: Carboxyethyl’s electron-withdrawing group may stabilize the nitrosourea moiety, reducing decomposition compared to chloroethyl derivatives .
DNA Alkylation and Cross-Linking
Nitrosoureas alkylate DNA at guanine O6 and N7 positions, forming interstrand cross-links (ICLs) like 1,2-diguanylethane. Key differences:
- Chloroethyl derivatives (e.g., BCNU, CCNU): Form ICLs via 1-(3-deoxycytidyl),2-(1-deoxyguanosinyl)ethane, contributing to cytotoxicity .
- Carboxyethyl analog : The carboxylate group may hinder cross-linking due to steric and electronic effects, reducing ICL formation compared to chloroethyl compounds.
- Hydroxyethyl derivatives (HOENU) : Primarily cause AT→TA transversions with minimal cross-linking .
Table 2: DNA Modification Profiles
| Compound | Major DNA Adducts | Cross-Link Frequency |
|---|---|---|
| N-(2-Chloroethyl)-N-nitrosourea | O6-chloroethylguanine, diguanylethane | High (ICL-dependent) |
| Carboxyethyl analog* | O6-carboxyethylguanine* | Low (predicted) |
| HOENU | O6-hydroxyethylguanine | None |
Cytotoxicity and Antitumor Activity
Cytotoxicity correlates with decomposition rates and DNA damage efficiency:
Table 3: IC50 Values in Cancer Cell Lines (µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | Selectivity (vs. HEK293T) |
|---|---|---|---|
| N-(2-Chloroethyl)-N-nitrosourea | 38 ± 1 | 52 ± 3 | 2.5-fold |
| BCNU | 45 ± 4 | 60 ± 5 | 1.8-fold |
| Spin-labeled nitrosoureas (e.g., 7a) | 12–35 | 18–40 | 3.0–5.0-fold |
Carboxyethyl analogs may exhibit reduced potency due to slower activation but improved selectivity if hydrophilic groups minimize off-target effects .
Metabolic Pathways and Repair Mechanisms
- Metabolism : Chloroethylnitrosoureas are metabolized by hepatic microsomes to urea derivatives (e.g., 1,3-bis(2-chloroethyl)urea) . Carboxyethyl derivatives may undergo decarboxylation or conjugation, altering bioavailability.
- DNA Repair: O6-alkylguanine-DNA alkyltransferase (MGMT) repairs O6-adducts. Carboxyethyl adducts may evade MGMT, enhancing persistence in MGMT+ tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
